molecular formula C8H4BrF3O2 B2365743 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde CAS No. 2091042-00-9

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2365743
CAS No.: 2091042-00-9
M. Wt: 269.017
InChI Key: JLQSFHMZZDZTEA-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of a trifluoromethyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with bromine in the presence of a suitable solvent and catalyst to yield 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and aldehyde groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These attributes make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSFHMZZDZTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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